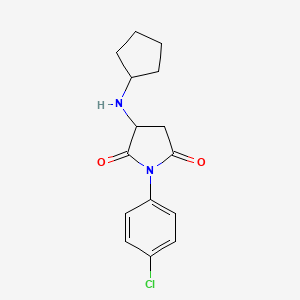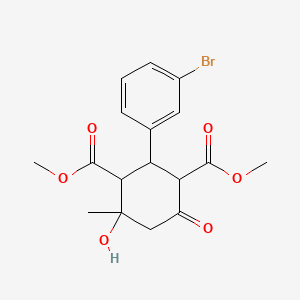![molecular formula C16H17ClO3 B5158574 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels, reducing the heart rate and blood pressure. In addition to its clinical use, Bisoprolol has also been studied for its potential applications in scientific research.
Mécanisme D'action
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene works by blocking the beta receptors in the heart and blood vessels, reducing the effects of adrenaline and other stress hormones. This results in a reduction in heart rate and blood pressure, which can help to improve cardiac function and reduce the risk of cardiovascular events.
Biochemical and Physiological Effects:
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene has been shown to have several biochemical and physiological effects, including a reduction in heart rate and blood pressure, a decrease in the production of stress hormones, and an improvement in cardiac function. It has also been shown to have potential neuroprotective effects in patients with Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene in lab experiments is its well-established safety profile, as it has been used clinically for many years. In addition, its mechanism of action is well understood, making it a useful tool for studying the cardiovascular system. However, one limitation is that its effects may be variable depending on the individual, making it important to carefully control for individual differences in experiments.
Orientations Futures
There are several potential future directions for research involving 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene, including further studies of its neuroprotective effects in patients with Parkinson's disease, as well as studies of its potential applications in other neurodegenerative diseases. In addition, further studies could explore the potential use of 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene in combination with other medications for the treatment of cardiovascular disease.
Méthodes De Synthèse
The synthesis of 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene involves several steps, including the reaction of 2-methylbenzyl chloride with sodium cyanide to form 2-methylbenzyl cyanide, which is then reacted with 4-methoxyphenyl magnesium bromide to form 2-(4-methoxyphenoxy)ethyl cyanide. This compound is then reacted with ethylene oxide to form 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene.
Applications De Recherche Scientifique
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene has been studied for its potential applications in scientific research, particularly in the field of cardiovascular research. It has been shown to have beneficial effects on cardiac function and to reduce the risk of cardiovascular events in patients with heart failure. In addition, 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene has been studied for its potential neuroprotective effects in patients with Parkinson's disease.
Propriétés
IUPAC Name |
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-12-11-15(7-8-16(12)17)20-10-9-19-14-5-3-13(18-2)4-6-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTUGONHHZKKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5158564.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
